molecular formula C22H27N3O5S B2379127 Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1234931-00-0

Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2379127
CAS No.: 1234931-00-0
M. Wt: 445.53
InChI Key: NQNMMCSMGJWFFV-UHFFFAOYSA-N
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Description

Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenyl group, and several functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various solvents such as methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

phenyl 4-[[(4-acetamido-2-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-16-14-19(24-17(2)26)8-9-21(16)31(28,29)23-15-18-10-12-25(13-11-18)22(27)30-20-6-4-3-5-7-20/h3-9,14,18,23H,10-13,15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNMMCSMGJWFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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